Product packaging for 7-Hydroxy-DPAT hydrobromide(Cat. No.:CAS No. 76135-30-3)

7-Hydroxy-DPAT hydrobromide

Cat. No.: B1664203
CAS No.: 76135-30-3
M. Wt: 328.29 g/mol
InChI Key: ODNDMTWHRYECKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dopamine (B1211576) D3 Receptor Agonists in Neuroscience

The dopamine D3 receptor, a member of the D2-like receptor family, is predominantly located in the limbic areas of the brain, regions associated with emotion, motivation, and reward. This distinct distribution, compared to the more widespread D2 receptors, suggests a specialized role in modulating these functions. Agonists that selectively activate D3 receptors are therefore crucial for dissecting these roles. The investigation of D3 receptor function is paramount in neuroscience as its dysregulation has been implicated in a range of neuropsychiatric conditions. Consequently, D3 receptor agonists are being explored for their therapeutic potential in treating these disorders.

Historical Context of R(+)-7-Hydroxy-DPAT as a Research Tool

The development of R(+)-7-Hydroxy-DPAT provided researchers with a ligand exhibiting a significantly higher affinity for the D3 receptor over the D2 receptor. Early research focused on characterizing its binding profile and functional activity. Studies revealed that the R-(+)-isomer of 7-hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT) binds with high affinity to cloned human dopamine D3 receptors. nih.gov This enantiomer selectivity was a critical finding, establishing R(+)-7-Hydroxy-DPAT as a preferential D3 agonist. Initial electrophysiological and neurochemical studies demonstrated its ability to inhibit dopamine synthesis and the firing of dopamine neurons, effects thought to be mediated, at least in part, by D3 autoreceptors. nih.govnih.gov These early investigations solidified its status as an indispensable tool for exploring the physiological and behavioral functions of the D3 receptor.

Overview of Key Research Areas

The unique pharmacological profile of R(+)-7-Hydroxy-DPAT has led to its extensive use in several key areas of neuroscience research. These include the investigation of neuropsychiatric disorders, the neurobiology of addiction, and the modulation of cognitive functions. Its ability to selectively target D3 receptors has provided valuable insights into the potential of this receptor as a therapeutic target for a variety of central nervous system disorders.

Binding Affinity and Selectivity

A cornerstone of R(+)-7-Hydroxy-DPAT's utility is its binding affinity and selectivity for dopamine receptor subtypes. The following table summarizes key binding data from various studies.

ReceptorSpeciesRadioligand UsedKi (nM)Reference
Dopamine D3Human (cloned)[3H]-(+)-7-OH-DPAT0.57 nih.gov
Dopamine D2Human (cloned)[3H]-(+)-7-OH-DPAT>120 nih.gov
Dopamine D2CHO Cells[3H]-(+)-7-OH-DPAT3.6 nih.gov
Dopamine D3CHO Cells[3H]-(+)-7-OH-DPAT~0.5 nih.gov

This table is interactive. You can sort and filter the data.

The data clearly illustrates the significantly higher affinity of R(+)-7-Hydroxy-DPAT for the D3 receptor compared to the D2 receptor, with one study showing over 200-fold selectivity. nih.gov However, it is also noted that the compound can label D2 receptors with high affinity under certain conditions, a factor researchers must consider in their experimental designs. nih.gov

Detailed Research Findings

The localization of D3 receptors in brain regions implicated in psychosis has made R(+)-7-Hydroxy-DPAT a relevant tool in schizophrenia research. Animal models are used to investigate the effects of D3 receptor modulation on behaviors analogous to symptoms of schizophrenia. For instance, studies have examined its impact on prepulse inhibition, a measure of sensorimotor gating that is often deficient in individuals with schizophrenia. While D3 agonists have been shown to disrupt prepulse inhibition, this area of research is complex, with varying results depending on the specific models and experimental conditions used.

The role of the dopamine system, particularly the mesolimbic pathway, in reward and reinforcement is central to the neurobiology of addiction. The high expression of D3 receptors in this pathway makes them a key target for addiction research. Studies using R(+)-7-Hydroxy-DPAT in animal models of drug self-administration have been conducted to understand the role of D3 receptors in the reinforcing effects of drugs of abuse. For example, research has shown that rhesus monkeys with a history of cocaine self-administration will also self-administer R(+)-7-Hydroxy-DPAT, suggesting that D3 receptor activation can have reinforcing properties. nih.gov Interestingly, cocaine-naive monkeys did not readily acquire self-administration of the compound, hinting at a potentially lower abuse liability compared to cocaine. nih.gov

The influence of dopamine on cognitive processes such as learning, memory, and executive function is well-established. Research utilizing R(+)-7-Hydroxy-DPAT has explored the specific contribution of D3 receptors to these functions. Studies in animal models have shown that the administration of R(+)-7-Hydroxy-DPAT can impact performance on various cognitive tasks. For example, in marmosets, R(+)-7-Hydroxy-DPAT was found to impair performance on a reversal learning task, suggesting a role for D3 receptors in cognitive flexibility. researchgate.net These findings highlight the nuanced role of D3 receptor activation in modulating cognitive processes.

Effects on Dopamine Neurotransmission

R(+)-7-Hydroxy-DPAT has been shown to exert significant effects on the synthesis and firing rate of dopamine neurons, primarily through its action on D2 and D3 autoreceptors.

Experimental ModelEffectKey FindingReference
Rat brain tissue (in vitro)Inhibition of tyrosine hydroxylaseIC50 = 0.6-0.7 µM nih.gov
Rat forebrain (in vivo)Inhibition of DOPA accumulationID50 = 4.8-6.4 mg/kg nih.gov
Anesthetized ratsInhibition of A9 and A10 dopamine neuron firingED50 = 1.2-1.7 µg/kg (i.v.) for the (+)-enantiomer nih.gov
Anesthetized ratsInhibition of dopamine release in the nucleus accumbensDose-dependent decrease in extracellular dopamine nih.govnih.gov

This table is interactive. You can sort and filter the data.

These findings collectively demonstrate that R(+)-7-Hydroxy-DPAT acts as a potent inhibitor of dopamine neurotransmission, an effect attributed to its agonistic activity at presynaptic D2 and D3 autoreceptors which regulate dopamine synthesis and release. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26BrNO B1664203 7-Hydroxy-DPAT hydrobromide CAS No. 76135-30-3

Properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNDMTWHRYECKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936174
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76135-30-3, 159795-63-8
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacology and Receptor Interactions of R + 7 Hydroxy Dpat Hydrobromide

Dopamine (B1211576) Receptor Agonism and Selectivity Profile

R(+)-7-OH-DPAT hydrobromide demonstrates a distinct profile of agonism and selectivity towards dopamine receptors, which are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Its primary action is as a potent agonist at D2-like receptors, with a noteworthy preference for the D3 subtype.

Differential Affinity Profiles for Dopamine Receptor Subtypes (D1, D2, D3, D4)

The affinity of R(+)-7-OH-DPAT for various dopamine receptor subtypes has been a subject of extensive investigation. It exhibits a significantly higher affinity for the D3 receptor compared to the D2 and D4 receptors, and a notably low affinity for D1-like receptors. wikipedia.org

Studies utilizing cloned human dopamine receptors have demonstrated that the R-(+)-isomer of 7-OH-DPAT binds with a more than 200-fold higher affinity to D3 receptors (Ki = 0.57 nM) than to D2 receptors. nih.gov In contrast, the S-(-)-enantiomer shows considerably lower affinity for both D2 and D3 receptor subtypes. nih.gov This enantiomeric selectivity highlights the specific structural requirements for high-affinity binding to the D3 receptor. nih.gov

Further research using [3H]7-OH-DPAT to label dopamine receptors expressed in Chinese hamster ovary (CHO) cells found that it labeled D3 receptors with a Kd of about 0.5 nM. nih.gov In the same study, [3H]7-OH-DPAT was also observed to label D2 receptors with high affinity (3.6 nM), although this binding was sensitive to guanine (B1146940) nucleotides, indicating an interaction with the G protein-coupled state of the receptor. nih.gov This suggests that while highly selective, the compound can also engage D2 receptors. nih.gov The affinity for the D4 receptor is comparatively lower than for D2 and D3 receptors.

Receptor SubtypeBinding Affinity (Ki/Kd)Reference
Dopamine D3 0.57 nM (Ki) nih.gov
Dopamine D2 >114 nM (Ki) nih.gov
Dopamine D3 ~0.5 nM (Kd) nih.gov
Dopamine D2 3.6 nM (Kd) nih.gov

This table presents the binding affinities of R(+)-7-OH-DPAT for different dopamine receptor subtypes as reported in various studies. The Ki and Kd values represent the dissociation constants, with lower values indicating higher binding affinity.

Comparative Pharmacology with Other D2-like Agonists

When compared to other D2-like agonists, R(+)-7-OH-DPAT's pharmacological profile is distinguished by its potent D3 receptor selectivity. While many D2-like agonists, such as pramipexole (B1678040) and PD-128907, also show a preference for the D3 receptor, the degree of selectivity can vary. nih.gov

In animal models, the effects of R(+)-7-OH-DPAT are often compared to other dopamine agonists to elucidate the role of D3 versus D2 receptor activation. For instance, in reserpine-treated mice, R(+)-7-OH-DPAT dose-dependently reverses akinesia, an effect that is blocked by the D2 receptor antagonist raclopride, suggesting a significant D2 receptor involvement in its motor stimulant actions under these conditions. nih.gov However, at lower doses in normal animals, its inhibitory motor effects are thought to be mediated by dopamine autoreceptors, which can be either D2 or D3. nih.gov

The discriminative stimulus effects of (+)-7-OH-DPAT have been shown to be fully generalized by other D3-preferring agonists like PD-128907 and pramipexole. nih.gov This indicates a shared mechanism of action primarily mediated through D3 receptors. However, the failure of highly selective D3 antagonists to completely block these effects suggests a complex interplay where D2 receptors also play a crucial role. nih.gov

Functional Characterization of Dopamine D3 Receptor Activation

The interaction of R(+)-7-OH-DPAT with the D3 receptor leads to a cascade of intracellular events, starting from receptor binding and culminating in a physiological response.

Receptor Binding Kinetics and Equilibrium Analyses

Kinetic studies of [3H]7-OH-DPAT binding to D3 receptors have revealed important characteristics of this interaction. The binding to D3 receptors expressed in CHO cells was found to be guanine nucleotide-insensitive, suggesting a stable interaction with the receptor in its uncoupled state. nih.gov Equilibrium binding analysis determined a dissociation constant (Kd) of approximately 0.5 nM, confirming the high affinity of the ligand for the D3 receptor. nih.gov

Ex vivo autoradiography studies have further substantiated the potent in vivo occupancy of D3 receptors by (+)-7-OH-DPAT. nih.gov Among various drugs tested, it exhibited the most potent inhibitory effect on the binding of [3H]7-OH-DPAT in the rat nucleus accumbens, with an ID50 value of 0.07 mg/kg. nih.gov

G-Protein Coupling and Downstream Signaling Pathways

Dopamine D2-like receptors, including D3, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/Go). nih.gov Activation of these receptors by an agonist like R(+)-7-OH-DPAT typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).

The functional consequences of D3 receptor activation by R(+)-7-OH-DPAT have been observed in various experimental models. For example, it has been shown to inhibit dopamine synthesis and release, effects that are thought to be mediated by the activation of D2 and/or D3 autoreceptors. nih.govnih.gov

Recent research has provided deeper insights into the molecular interactions that drive functional outcomes. For R(+)-7-OH-DPAT, it has been shown that its hydroxyl group interacts with serine residue S5.42 in transmembrane helix 5 (TM5) and simultaneously with histidine residue H6.55 in TM6 of the D2 receptor. nih.gov This simultaneous interaction is associated with an unbiased coupling profile for G proteins and β-arrestin2. nih.gov In contrast, compounds that only interact with TM5 tend to show biased signaling. nih.gov

Furthermore, the formation of receptor heteromers, such as D1-D3 heteromers, can significantly alter the signaling output. escholarship.org Activation of the D3 receptor within a D1-D3 heteromer can bias signaling away from the canonical Gs-mediated pathway of the D1 receptor towards a G protein-independent, β-arrestin-dependent pathway. escholarship.org

Interactions with Other Neurotransmitter Systems and Receptors

Unlike its structural isomer, 8-OH-DPAT, which is a potent agonist at serotonin (B10506) 5-HT1A receptors, R(+)-7-OH-DPAT has a low affinity for serotonin receptors. wikipedia.orgcaymanchem.com This distinction is crucial for its use as a selective tool to study dopaminergic systems without the confounding effects of significant serotonergic activity.

It is important to note that the co-expression of other receptors can influence the function of D2 and D3 receptors. For example, the orphan receptor G protein-coupled receptor 143 (GPR143) has been shown to interact with D2 and D3 receptors, leading to a decrease in their activity as measured by β-arrestin recruitment. mdpi.com Such interactions highlight the complexity of receptor function within the cellular environment.

Modulatory Effects on Serotonin Receptors (e.g., 5-HT1A)

Unlike its structural isomer, 8-OH-DPAT, which is a standard and selective 5-HT1A receptor agonist, 7-OH-DPAT demonstrates a notably low affinity for serotonin receptors. wikipedia.orgresearchgate.netnih.gov Research distinguishes 7-OH-DPAT from its isomer by this characteristic lack of significant serotonergic activity. wikipedia.org While the R-enantiomer of 8-OH-DPAT shows potent agonistic activity at 5-HT1A receptors, studies on R(+)-7-OH-DPAT have not indicated significant modulatory effects on this receptor subtype. researchgate.netlsu.edu Its pharmacological profile is therefore considered distinct, with its primary actions attributed to the dopamine receptor system rather than the serotonin system.

Influence on Nicotinic Acetylcholine (B1216132) Receptors and Potassium Channels

Potassium Channels

Research has identified direct electrophysiological effects of 7-OH-DPAT on cardiac potassium channels. A study on the racemic mixture, (+/-)-7-OH-DPAT, revealed that the compound blocks the rapid component of the delayed rectifier potassium current (IKr). nih.gov This effect was confirmed in studies using human Ether-a-go-go-related Gene (hERG) channels, which are responsible for the IKr current. The blockade of these channels leads to a prolongation of the action potential duration in cardiac cells, an effect that was determined not to be mediated by dopaminergic receptors. nih.gov

In experiments on rabbit sinoatrial node cells, (+/-)-7-OH-DPAT was shown to prolong the cycle length and action potential duration, depolarize the maximum diastolic potential, and reduce the upstroke velocity of the action potential. nih.gov These findings indicate a direct influence of the compound on cardiac ion channel function, specifically the hERG potassium channel.

Interactive Data Table: Electrophysiological Effects of (+/-)-7-OH-DPAT on Cardiac Cells nih.gov

ParameterObserved EffectCell Type
Action Potential DurationIncreasedRabbit Sinoatrial Node, Cat Purkinje Fibers
Cycle LengthProlongedRabbit Sinoatrial Node
Maximum Diastolic PotentialDepolarizedRabbit Sinoatrial Node
Action Potential Upstroke VelocityReducedRabbit Sinoatrial Node
Delayed Rectifier K+ Current (IKr)BlockedCat Ventricular Myocytes, hERG-expressing cells

Nicotinic Acetylcholine Receptors

Current scientific literature available through targeted searches does not provide evidence of direct modulatory effects or binding interactions of R(+)-7-Hydroxy-DPAT hydrobromide on nicotinic acetylcholine receptors.

Interaction with Adenosine (B11128) Receptor Stimulation

Based on available scientific research, there is no documented evidence of R(+)-7-Hydroxy-DPAT hydrobromide interacting with adenosine receptors or modulating their stimulation pathways.

Neurobiological Mechanisms of Action Mediated by R + 7 Hydroxy Dpat Hydrobromide

Modulation of Neurotransmitter Release and Metabolism

R(+)-7-OH-DPAT hydrobromide exerts significant control over the synthesis, release, and metabolism of dopamine (B1211576), primarily through its interaction with presynaptic autoreceptors.

Impact on Striatal Dopamine Release and Metabolites

Research demonstrates that R(+)-7-OH-DPAT potently inhibits dopamine activity in the striatum, a brain region critical for motor control and reward. Systemic administration of the compound leads to a consistent and dose-dependent decrease in the extracellular levels of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens, a key component of the ventral striatum. nih.govnih.gov This inhibitory effect is also observed when the compound is locally perfused into the nucleus accumbens, indicating a direct action within this region. nih.gov

Further studies using fast cyclic voltammetry in rat nucleus accumbens slices have shown that 7-OH-DPAT inhibits electrically stimulated dopamine release in a biphasic manner. nih.gov This suggests that the compound acts on two distinct sites to regulate dopamine release. The high-affinity component of this inhibition is attributed to its action on D3 autoreceptors, while the low-affinity component is likely mediated by D2 autoreceptors. nih.gov This dual action at both D3 and D2 autoreceptors allows it to effectively reduce the amount of dopamine released into the synapse. nih.govnih.gov In addition to inhibiting release, the compound also suppresses the synthesis of dopamine by inhibiting the enzyme tyrosine hydroxylase. nih.gov

Summary of R(+)-7-OH-DPAT Effects on Striatal Dopamine
ParameterEffectPrimary MechanismRelevant Brain Region
Extracellular DopamineDecreaseAgonism at D2/D3 autoreceptorsNucleus Accumbens (Striatum)
DOPAC LevelsDecreaseReduced dopamine metabolism secondary to decreased releaseNucleus Accumbens (Striatum)
Stimulated Dopamine ReleaseInhibition (Biphasic)High-affinity D3 and low-affinity D2 autoreceptor activationNucleus Accumbens (Striatum)
Dopamine SynthesisInhibitionInhibition of tyrosine hydroxylaseExtrapyramidal and limbic regions

Effects on Monoaminergic Neurotransmitter Reuptake

The primary neurobiological mechanism of R(+)-7-OH-DPAT hydrobromide is its function as an agonist at dopamine receptors. wikipedia.orgbiocrick.com Current research literature has focused extensively on its receptor binding profile and subsequent effects on dopamine synthesis and release. At present, there is a lack of significant scientific evidence to suggest that R(+)-7-OH-DPAT hydrobromide directly modulates the activity of monoaminergic neurotransmitter reuptake transporters, such as the dopamine transporter (DAT) or serotonin (B10506) transporter (SERT). Its effects on neurotransmitter levels are predominantly attributed to its influence on receptor-mediated signaling pathways that control neurotransmitter release and neuronal firing rates. nih.govnih.govnih.gov

Influence on Neuronal Activity and Circuitry

By activating specific dopamine receptors, R(+)-7-OH-DPAT hydrobromide directly influences the electrical activity of neurons and the function of brain circuits associated with movement and motivation.

Regulation of Neuronal Firing and Electrophysiological Properties

Electrophysiological studies have confirmed that R(+)-7-OH-DPAT hydrobromide has a potent inhibitory effect on the firing rate of dopamine neurons. nih.gov Intravenous administration of the compound completely suppresses the spontaneous firing of dopamine neurons in both the substantia nigra pars compacta (A9) and the ventral tegmental area (A10). nih.gov The R(+) enantiomer is approximately two to three times more potent in producing this inhibition than the racemic mixture. nih.gov

This inhibitory action extends to postsynaptic neurons in dopamine-receptive areas. In the caudate-putamen and nucleus accumbens, iontophoretic application of R(+)-7-OH-DPAT inhibits the firing of neurons that are either spontaneously active or stimulated by glutamate (B1630785). nih.govresearchgate.netjst.go.jp This suggests that the activation of D3 receptors is involved in the postsynaptic inhibition of neurons in these regions. researchgate.netjst.go.jp Furthermore, in dissociated caudate-putamen neurons, the compound has been shown to activate a specific potassium (K+) channel that is also activated by dopamine and other D2-like agonists, contributing to the hyperpolarization and inhibition of the neuron. nih.gov

Role in Regulating Specific Brain Regions (e.g., Substantia Nigra, Striatum, Hippocampus)

The effects of R(+)-7-OH-DPAT hydrobromide are most pronounced in brain regions with high expression of dopamine D2 and D3 receptors.

Striatum (Caudate-Putamen and Nucleus Accumbens): The striatum is a primary target for the effects of R(+)-7-OH-DPAT. In the nucleus accumbens, the compound reduces dopamine release and inhibits neuronal firing, actions consistent with its D3 receptor preference. nih.govnih.govresearchgate.net This region is heavily implicated in reward and motivation. nih.gov While the compound also acts on the dorsal striatum (caudate-putamen), some research suggests its behavioral effects may be more pronounced in the shell of the nucleus accumbens. nih.gov The inhibition of dopamine release and neuronal activity in the striatum underlies many of the compound's observed behavioral effects. nih.govnih.govnih.gov

Hippocampus: The dopamine D3 receptor is expressed at much lower levels in the hippocampus compared to the striatum. While related compounds like the 5-HT1A agonist 8-OH-DPAT have been studied for their effects on the hippocampus, there is limited specific research detailing a significant regulatory role for R(+)-7-OH-DPAT hydrobromide within this brain region. nih.gov The primary focus of investigation has remained on its actions within the nigrostriatal and mesolimbic dopamine pathways.

Electrophysiological and Regional Effects of R(+)-7-OH-DPAT
Brain RegionEffect on Neuronal FiringNeurochemical EffectReceptor Implication
Substantia Nigra (A9)Potent InhibitionReduced dopamine neuron activityD2/D3 autoreceptors
Ventral Tegmental Area (A10)Potent InhibitionReduced dopamine neuron activityD2/D3 autoreceptors
Nucleus AccumbensInhibitionDecreased dopamine releasePostsynaptic D3 and presynaptic D2/D3 receptors
Caudate-PutamenInhibitionActivation of K+ channelsPostsynaptic D2-like receptors
HippocampusNot well-characterizedNot well-characterizedLow D3 receptor density

Neurogenesis and Neurorestoration Modalities

Neurogenesis, the process of generating new neurons, and neurorestoration, the recovery of neurological function, are critical areas of neuroscience research. While some therapeutic agents have been investigated for their potential to promote these processes, particularly in the context of neurodegenerative diseases or brain injury, there is currently a lack of specific research findings on the role of R(+)-7-OH-DPAT hydrobromide in either neurogenesis or neurorestoration. Studies involving related but distinct compounds, such as the serotonin agonist 8-OH-DPAT, have explored neuroprotective effects after brain trauma, but these findings cannot be directly extrapolated to R(+)-7-OH-DPAT. nih.gov The scientific literature to date has primarily focused on the compound's acute pharmacological effects on dopamine neurotransmission rather than its long-term potential to induce structural or regenerative changes in the brain.

Induction of Cell Proliferation in Specific Brain Areas (e.g., Substantia Nigra pars compacta, Subventricular Zone)

R(+)-7-Hydroxy-DPAT hydrobromide has been shown to stimulate cell proliferation in key neurogenic regions of the adult brain. The dopamine D3 receptor, which this compound preferentially targets, is expressed in the subventricular zone (SVZ), a known site of adult neurogenesis. nih.gov Pharmacological stimulation of these D3 receptors has been demonstrated to increase the proliferation of cells within the SVZ. nih.gov

Furthermore, research has identified the presence of dopamine D3 receptors in the substantia nigra, a region not traditionally considered a primary site of neurogenesis in the adult brain. nih.gov Chronic administration of 7-hydroxy-N,N-di-n-propyl-2-aminotetralin has been found to cause a significant increase in cell proliferation within the substantia nigra of adult rats. nih.gov

In a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), treatment with the D3 receptor agonist 7-OH-DPAT led to a notable induction of cell proliferation in the substantia nigra pars compacta (SNc). jneurosci.org This proliferative response is a critical first step in the potential for neuronal replacement.

Table 1: Effect of 7-OH-DPAT on Cell Proliferation in the Substantia Nigra Pars Compacta (SNc) of 6-OHDA Lesioned Rats

Treatment Group Number of BrdU-Positive Cells in SNc (Mean ± SEM)
Saline-Treated 105.3 ± 15.2
7-OH-DPAT-Treated 388.4 ± 45.7*

*Data derived from studies in a 6-hydroxydopamine model of Parkinson's disease. BrdU (Bromodeoxyuridine) is a marker for proliferating cells. A significant increase in BrdU-positive cells indicates induced cell proliferation. jneurosci.org

Promotion of Neuronal Differentiation and Phenotype Adoption

Beyond simply inducing cell proliferation, evidence suggests that R(+)-7-Hydroxy-DPAT hydrobromide can promote the differentiation of these newly generated cells into a neuronal lineage. In the study involving chronic administration of the compound, a proportion of the new cells in the substantia nigra went on to adopt a neuronal phenotype. nih.gov

In the 6-OHDA rat model, the newly formed cells in the SNc, following 7-OH-DPAT treatment, were observed over time to increasingly express markers consistent with a dopaminergic neuronal phenotype. jneurosci.org This indicates that the compound not only triggers the birth of new cells but also guides their development towards becoming the type of neuron lost in Parkinson's disease. This process is crucial for any potential functional recovery.

Table 2: Phenotypic Fate of Newly Generated Cells in the SNc Following 7-OH-DPAT Treatment

Time Post-Treatment Percentage of New Cells Expressing Neuronal Markers (Mean ± SEM) Percentage of New Cells Expressing Dopaminergic Markers (Mean ± SEM)
1 Week 35.2 ± 4.1 12.8 ± 2.5
4 Weeks 68.5 ± 7.3 45.6 ± 5.9

*Data reflects the time-dependent adoption of neuronal and specifically dopaminergic phenotypes by newly generated cells in the substantia nigra pars compacta of 6-OHDA lesioned rats treated with 7-OH-DPAT. jneurosci.org

Evidence of Nigrostriatal Pathway Restoration

The ultimate measure of a neurorestorative therapy for Parkinson's disease is the rebuilding of the damaged nigrostriatal pathway. Research has provided evidence that the neurogenic and differentiative effects of 7-OH-DPAT translate into a tangible restoration of this critical neural circuit. jneurosci.org

In the 6-OHDA-lesioned rat model, treatment with 7-OH-DPAT resulted in a time-dependent recovery of dopaminergic cell numbers in the substantia nigra pars compacta. jneurosci.org Furthermore, retrograde tracing techniques, which allow for the mapping of neuronal connections, revealed a restoration of striatal innervation originating from these dopaminergic neurons in the SNc. jneurosci.org Remarkably, there was evidence to suggest that some of these restorative projections arose from the newly generated neurons, indicating a true regeneration of the pathway. jneurosci.org This structural repair was also correlated with a significant and lasting improvement in locomotor function in the treated animals. jneurosci.org

Table 3: Indices of Nigrostriatal Pathway Integrity Following 7-OH-DPAT Treatment in a Parkinson's Disease Model

Treatment Group Dopaminergic Cell Count in Lesioned SNc (Percentage of Unlesioned Side) Striatal Innervation from SNc (Percentage of Unlesioned Side)
Saline-Treated 28.7 ± 3.5 32.4 ± 4.1
7-OH-DPAT-Treated (4 weeks post) 65.9 ± 6.8* 71.3 ± 7.9*

*Data illustrates the substantial recovery of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their connections to the striatum in 6-OHDA lesioned rats following treatment with 7-OH-DPAT. jneurosci.org

Behavioral Phenotypes and Preclinical Research Applications of R + 7 Hydroxy Dpat Hydrobromide

Effects on Locomotor Activity and Motor Stereotypy

The influence of R(+)-7-Hydroxy-DPAT on motor function is complex, with outcomes heavily dependent on the dosage administered.

Research has consistently demonstrated that R(+)-7-Hydroxy-DPAT exerts a biphasic, U-shaped dose-dependent effect on locomotor activity in rodents. nih.gov At low to intermediate doses, the compound typically induces a significant reduction in movement, or hypolocomotion. nih.govnih.gov For instance, acute administration of 7-OH-DPAT has been shown to produce a dose-dependent decrease in locomotor activity. nih.gov This inhibitory effect is believed to be mediated by the activation of dopamine (B1211576) D3 receptors, which are thought to have an inhibitory influence on motor activity. nih.gov

Conversely, at higher doses, a paradoxical increase in locomotor activity, or hyperlocomotion, is observed. nih.gov Repeated administration of a high dose (e.g., 1.0 mg/kg) can lead to behavioral sensitization, characterized by a progressively greater increase in locomotor activity over time. nih.govnih.gov In addition to locomotion, 7-OH-DPAT also modulates other motor behaviors in a dose-dependent manner. Intermediate doses have been associated with an increase in yawning, while both locomotion and sniffing behaviors are decreased. nih.gov

Dose-Dependent Effects of Acute R(+)-7-Hydroxy-DPAT Administration on Motor Behaviors
Dose RangeEffect on LocomotionOther Observed BehaviorsReference
Low (e.g., 0.01 - 0.1 mg/kg)Suppression (Hypolocomotion)Decreased sniffing, Increased yawning nih.govnih.govnih.gov
High (e.g., 1.0 - 5.0 mg/kg)Activation (Hyperlocomotion)Sensitized locomotion with repeated administration nih.govnih.govnih.gov

Anxiolytic-like and Antidepressant-like Effects

The compound has shown significant promise in preclinical models of anxiety and depression, suggesting a potential therapeutic role for mood disorders.

The elevated plus-maze (EPM) is a standard behavioral test used to assess anxiety in rodents. nih.govnih.gov The test relies on the conflict between a rodent's natural tendency to explore a novel environment and its fear of open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Studies utilizing the EPM have demonstrated that low doses of R(+)-7-Hydroxy-DPAT produce anxiolytic-like effects in rats. researchgate.netnih.gov This effect is comparable to that of established anxiolytic drugs like diazepam. researchgate.netnih.gov Importantly, the doses that were effective in reducing anxiety-like behavior did not impair motor coordination, a critical factor for potential therapeutic use. researchgate.netnih.gov

Effects of R(+)-7-Hydroxy-DPAT in the Elevated Plus-Maze Test
CompoundDoseEffect on Open Arm ExplorationInterpretationReference
R(+)-7-Hydroxy-DPATLowIncreasedAnxiolytic-like effect researchgate.netnih.gov
Diazepam (Reference)Effective DoseIncreasedAnxiolytic effect researchgate.net

The forced swimming test (FST) is a widely used rodent model to screen for potential antidepressant efficacy. nih.govmdpi.com In this test, animals are placed in an inescapable cylinder of water, and the time they spend immobile is measured. frontiersin.org A reduction in immobility time is interpreted as an antidepressant-like effect.

Research has shown that higher doses of R(+)-7-Hydroxy-DPAT exhibit antidepressant-like properties by significantly reducing the duration of immobility in the FST, an effect similar to that of the classic antidepressant imipramine (B1671792). researchgate.netnih.gov

There is evidence to suggest that R(+)-7-Hydroxy-DPAT can work synergistically with existing antidepressant medications. When administered in combination with imipramine, R(+)-7-Hydroxy-DPAT produced a more potent antidepressant-like effect in the FST than either drug did alone. nih.gov This enhanced effect was achieved without a corresponding increase in general locomotor activity. nih.gov Furthermore, repeated administration of antidepressants like imipramine and citalopram (B1669093) has been shown to reverse the hypoactivity induced by low doses of 7-OH-DPAT. nih.gov This suggests that repeated antidepressant treatment may alter the sensitivity of dopamine D3 receptors, highlighting a potential mechanism for the observed synergistic effects. nih.gov

Modulation of Drug-Seeking Behaviors and Addiction Mechanisms

The dopamine system is critically involved in the brain's reward pathways and the mechanisms of addiction. frontiersin.org Given its action on dopamine receptors, R(+)-7-Hydroxy-DPAT has been investigated for its potential to modulate the reinforcing effects of drugs of abuse.

Preclinical studies have examined its effects on cocaine-seeking behavior. Acute administration of low doses (0.01-0.1 mg/kg) of 7-OH-DPAT was found to attenuate this behavior. nih.gov However, the effects are complex; a higher dose (1.0 mg/kg) initially reduced cocaine-seeking but then led to an increase. nih.gov Repeated administration of 7-OH-DPAT has been shown to have lasting effects, attenuating cocaine-seeking behavior and the re-establishment of cocaine self-administration when tested 17-23 hours after the last dose. nih.gov This suggests a biphasic effect where repeated administration leads to a transient increase in the motivation for cocaine, followed by a more prolonged decrease. nih.gov In a different context, low doses of 7-OH-DPAT were also found to attenuate the hyperlocomotion induced by morphine in mice, further suggesting that D3 receptor activation may modulate the behavioral effects of opioids. nih.gov

Influence on Cocaine Addiction Models

R(+)-7-Hydroxy-DPAT hydrobromide has demonstrated complex, dose-dependent effects in animal models of cocaine addiction. Research indicates that its influence on cocaine-seeking behavior and the reinforcing properties of cocaine is multifaceted.

Acute administration of low doses of 7-OH-DPAT has been shown to attenuate cocaine-seeking behavior in rats. nih.gov However, this effect is not linear, as higher doses can lead to an initial attenuation followed by an increase in cocaine-seeking. nih.gov The interaction with cocaine's effects is also evident in studies of behavioral sensitization and conditioned place preference (CPP). For instance, concurrent administration of 7-OH-DPAT with cocaine can acutely lessen the motor-activating effects of cocaine, yet it may enhance the development of behavioral sensitization with repeated cocaine treatments. nih.gov

Furthermore, in a conditioned place preference paradigm, 7-OH-DPAT has been found to attenuate the rewarding effects of cocaine, suggesting an ability to modulate the incentive motivation for the drug. nih.govwikipedia.orgwikipedia.org This attenuation of cocaine-CPP is thought to involve the stimulation of D2/D3 autoreceptors within the brain's mesolimbic pathway. wikipedia.orgwikipedia.org The effects of repeated administration differ from acute administration; when tested 17-23 hours after repeated doses, the compound was found to attenuate both cocaine-seeking behavior and the re-establishment of cocaine self-administration. nih.gov

Table 1: Effects of R(+)-7-Hydroxy-DPAT Hydrobromide in Cocaine Addiction Models

Experimental Paradigm Animal Model Key Findings Citations
Cocaine-Seeking Behavior Rat Acute low doses attenuate seeking; high doses can increase seeking. Repeated administration leads to a protracted decrease in seeking. nih.gov
Cocaine Self-Administration Rat Repeated administration attenuates the re-establishment of self-administration after extinction. nih.gov
Behavioral Sensitization Rat Acutely attenuates cocaine-induced motor activity but enhances the development of behavioral sensitization upon repeated co-administration. nih.gov
Conditioned Place Preference (CPP) Rat Attenuates the rewarding properties of cocaine as measured by CPP. wikipedia.orgwikipedia.org

Role in Methamphetamine Seeking Reinstatement

While direct studies on the effect of the D3 agonist R(+)-7-Hydroxy-DPAT hydrobromide on methamphetamine reinstatement are limited in the available literature, research into the role of the D3 receptor itself provides significant insight. Studies have consistently shown that dopamine D3 receptor antagonists are effective at reducing cue-induced reinstatement of methamphetamine-seeking. nih.govnih.govnih.gov Compounds like PG01037, SR 21502, and SB277011A have been reported to decrease methamphetamine seeking in animal models. nih.govnih.gov

This body of evidence highlights the critical involvement of the D3 receptor in the mechanisms of relapse to methamphetamine use. nih.govnih.gov The findings that blocking D3 receptors inhibits reinstatement suggests that activation of these receptors could be a key process underlying relapse. Therefore, the role of an agonist like R(+)-7-Hydroxy-DPAT hydrobromide is of significant interest, as it would be expected to modulate this system, though potentially in a manner that could facilitate seeking behavior, in contrast to the effects of antagonists.

Involvement in Other Psychostimulant Abuse Paradigms

The modulatory effects of R(+)-7-Hydroxy-DPAT hydrobromide extend to other psychostimulants, such as amphetamine. In a conditioned place preference model using d-amphetamine, low doses of 7-OH-DPAT were found to attenuate the rewarding effects of the psychostimulant. wikipedia.orgwikipedia.org However, the same study noted that the compound could enhance d-amphetamine-induced stereotypic behaviors. wikipedia.orgwikipedia.org These differential effects on reward and motor activity underscore the compound's complex interactions within the dopamine system when challenged with various psychostimulants.

Influence on Social Behavior

Social Stimulative Effects in Animal Models (e.g., Zebrafish Sociality)

In preclinical models, R(+)-7-Hydroxy-DPAT hydrobromide has been shown to increase social behavior. nih.gov Research utilizing zebrafish, a highly social species increasingly used to model complex behaviors, has demonstrated that the compound has pro-social effects. nih.gov When administered to wildtype zebrafish, it was found to increase sociability. nih.gov This was characterized by specific behavioral changes, including a greater likelihood of the fish staying in close proximity to a transparent barrier separating them from a conspecific, as well as increases in tail beating and rapid swimming. nih.gov These findings suggest that activation of the D3 receptor can stimulate social investigation and interaction.

Rescue of Social Deficits in Neurodevelopmental Disorder Models (e.g., Valproic Acid-Induced Autism Model)

Building on its pro-social effects, R(+)-7-Hydroxy-DPAT hydrobromide has been investigated for its therapeutic potential in models of neurodevelopmental disorders characterized by social deficits. nih.gov One such model is the exposure of zebrafish to valproic acid (VPA), a compound linked to an increased risk of autism spectrum disorder (ASD) in humans when exposure occurs prenatally. nih.gov

In zebrafish exhibiting social deficits induced by VPA, R(+)-7-Hydroxy-DPAT hydrobromide was able to rescue these impairments. nih.gov This finding, alongside similar results from other dopamine receptor agonists like pramipexole (B1678040) and piribedil, suggests that targeting the dopamine system, and specifically the D3 receptor, may be a viable strategy for ameliorating social deficits associated with certain neurodevelopmental disorders. nih.gov

Table 2: Influence of R(+)-7-Hydroxy-DPAT Hydrobromide on Social Behavior in Zebrafish Models

Behavioral Paradigm Animal Model Key Findings Citations
Social Stimulation Wildtype Zebrafish Increases sociability, including proximity to conspecifics and motor activity related to social interaction. nih.gov
Rescue of Social Deficits Valproic Acid (VPA)-Induced Autism Model in Zebrafish Rescues social deficits caused by developmental exposure to VPA. nih.gov

Applications in Neurodegenerative Disease Models

The potential neuroprotective effects of R(+)-7-Hydroxy-DPAT hydrobromide have been explored in animal models of neurodegenerative diseases, particularly Parkinson's disease. In a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), long-term administration of 7-hydroxy DPAT demonstrated significant therapeutic effects. nih.gov

The compound was found to reduce the loss of dopaminergic neurons in the substantia nigra pars compacta, a key brain region affected in Parkinson's disease. nih.gov This neuroprotective effect was accompanied by functional improvements in motor behavior. Specifically, it decreased amphetamine-induced rotational behavior and improved performance in the staircase test, a measure of skilled motor function in the affected limbs. nih.gov These findings indicate a potential for D3 receptor agonists to not only manage symptoms but also to modify the disease course in models of Parkinson's disease.

Table 3: Effects of R(+)-7-Hydroxy-DPAT Hydrobromide in a Parkinson's Disease Model

Experimental Paradigm Animal Model Key Findings Citations
Neuroprotection 6-OHDA-Induced Parkinson's Disease Rat Model Reduces the loss of dopaminergic neurons in the substantia nigra pars compacta. nih.gov
Motor Behavior 6-OHDA-Induced Parkinson's Disease Rat Model Decreases amphetamine-induced ipsilateral rotations and increases skilled paw reaching. nih.gov

Parkinson's Disease Models

Animal models are crucial for understanding the pathology of Parkinson's disease (PD) and for testing potential therapeutic agents. A common method for inducing a Parkinson's-like state in rodents is the administration of neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govmdpi.com These toxins selectively destroy dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD. nih.govmdpi.com

Restoration of Dopaminergic Neurons

The potential of R(+)-7-Hydroxy-DPAT hydrobromide to restore dopaminergic neurons in preclinical models of Parkinson's disease is an area of active investigation. While direct evidence of neuronal regeneration remains to be firmly established, studies with various compounds in 6-OHDA-induced animal models have shown promising results in protecting these vulnerable neurons. For instance, some natural antioxidants have been observed to increase dopamine levels in the brains of 6-OHDA-lesioned rats. mdpi.com In vitro studies using dopaminergic cell lines have also demonstrated that certain agents can protect these cells from 6-OHDA-induced death. nih.gov

The proposed mechanism for the neuroprotective effects of D3 receptor agonists like R(+)-7-Hydroxy-DPAT hydrobromide involves the modulation of dopamine synthesis and release. Research has shown that (+/-)-7-OH-DPAT can inhibit tyrosine hydroxylase, a key enzyme in dopamine synthesis, suggesting a role in regulating dopamine turnover which could be protective in a state of dopamine excess toxicity. nih.gov

Improvement of Locomotor Function and Skilled Reaching

A hallmark of Parkinson's disease is the impairment of motor function. In animal models, this is often assessed through tests of locomotor activity and skilled motor tasks. Studies have shown that the unilateral injection of 6-OHDA in rats leads to characteristic motor deficits, including a shuffling gait and shortened stride lengths. nih.gov

Research on the effects of R(+)-7-Hydroxy-DPAT hydrobromide on motor function has yielded interesting results. In rats, bilateral microinjections of 7-OH-DPAT into the nucleus accumbens have been shown to potentiate horizontal movement and rearing time at lower doses, while higher doses produced a biphasic effect of attenuation followed by potentiation. nih.gov This suggests a complex, dose-dependent role of the D3 receptor in modulating locomotor activity. Another study in rats with 6-OHDA lesions showed that dopamine agonists can induce locomotor activity, highlighting the functional supersensitivity of dopamine receptors following denervation. nih.gov

The assessment of skilled forelimb use, for instance through the single pellet reaching test, is a sensitive measure of fine motor control in rodent models of Parkinson's disease. mdpi.com While specific data on the effects of R(+)-7-Hydroxy-DPAT hydrobromide in this particular task are not extensively documented, the general improvement in locomotor function suggests a potential for this compound to also positively impact more refined motor skills.

Role in Mitigating Neurodegeneration

The neurodegenerative process in Parkinson's disease is complex, involving oxidative stress, mitochondrial dysfunction, and neuroinflammation. nih.govfrontiersin.org A key focus of preclinical research is to identify compounds that can mitigate these pathological processes. The neurotoxin 6-OHDA is known to induce oxidative damage and activate apoptotic pathways in dopaminergic neurons. nih.gov

The potential neuroprotective mechanisms of compounds like R(+)-7-Hydroxy-DPAT hydrobromide are thought to be linked to their ability to counteract these neurodegenerative cascades. For example, various natural antioxidants have demonstrated neuroprotective effects in the 6-OHDA model by reducing lipid peroxidation and restoring the activity of endogenous antioxidant enzymes like catalase. mdpi.com Furthermore, some compounds have been shown to alleviate 6-OHDA-induced mitochondrial damage in dopaminergic neurons. frontiersin.org While direct mechanistic studies on R(+)-7-Hydroxy-DPAT hydrobromide are ongoing, its action as a D3 receptor agonist places it within a class of compounds with recognized neuroprotective potential.

Potential in Other Neurological and Psychiatric Disorders

The investigation of R(+)-7-Hydroxy-DPAT hydrobromide extends beyond Parkinson's disease, with studies exploring its relevance in other conditions where the dopamine system is implicated, such as schizophrenia and bipolar disorder, as well as its impact on cognitive processes.

Research on Schizophrenia and Bipolar Illness

Animal models of schizophrenia often utilize pharmacological manipulations to induce behaviors that mimic the symptoms of the disorder. For instance, amphetamine-induced hyperlocomotion is a widely used model to study the hyperdopaminergic state thought to be associated with psychosis. nih.govunimelb.edu.au

Preclinical studies have investigated the effects of 7-OH-DPAT in such models. One study found that low doses of 7-OH-DPAT attenuated the conditioned place preference induced by d-amphetamine, suggesting it may reduce the reinforcing effects of the psychostimulant. nih.gov Interestingly, the same study reported that 7-OH-DPAT enhanced certain stereotypic behaviors induced by amphetamine, indicating a complex interaction with the dopamine system. nih.gov In a neurodevelopmental model of schizophrenia, the neonatal ventral hippocampal lesion model, the response to 7-OH-DPAT was found to differ between rat strains, suggesting a genetic influence on D3 receptor function and its relevance to schizophrenia-like behaviors.

The forced swimming test is a common behavioral screen for antidepressant and potential mood-stabilizing drugs. nih.gov While there is a lack of specific studies on R(+)-7-Hydroxy-DPAT hydrobromide in animal models of bipolar disorder, its demonstrated anxiolytic- and antidepressant-like effects in rats suggest a potential role in modulating mood-related behaviors.

Cognitive Function Modulation and D3 Receptor Involvement

The dopamine D3 receptor is increasingly recognized for its role in cognitive processes. Studies utilizing tasks that assess learning and memory have helped to elucidate this function.

In a study with common marmosets, the administration of 7-OH-DPAT was found to significantly impair performance in a reversal learning task, without affecting the initial acquisition of the task at lower doses. nih.gov This suggests a specific role for D3 receptor activation in cognitive flexibility. The impairment was attenuated by the D2/D3 receptor antagonist raclopride, further implicating dopamine receptors in this cognitive deficit. nih.gov These findings highlight the potential for D3 receptor agonists to modulate higher-order cognitive functions.

Methodologies and Research Approaches Utilizing R + 7 Hydroxy Dpat Hydrobromide

In Vitro Studies

In vitro studies are fundamental in characterizing the pharmacological profile of a compound. For R(+)-7-Hydroxy-DPAT hydrobromide, these laboratory-based experiments are crucial for determining its binding affinity to specific receptors and understanding its functional consequences at a cellular level.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone technique used to determine the affinity of a ligand, such as R(+)-7-Hydroxy-DPAT hydrobromide, for a receptor. umich.edu This method involves using a radioactively labeled version of a ligand (a radioligand) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound (the competitor), researchers can determine the competitor's binding affinity, often expressed as the inhibition constant (Kᵢ). uah.es

In the context of R(+)-7-Hydroxy-DPAT hydrobromide, these assays have been instrumental in establishing its high affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov For instance, studies using [³H]7-OH-DPAT as the radioligand have been conducted on human peripheral blood lymphocytes to characterize the dopamine D3 receptor. nih.gov These experiments revealed that the binding was time-, temperature-, and concentration-dependent, with a high affinity. nih.gov

The R-(+)-isomer of 7-OH-DPAT demonstrates a significantly higher affinity for cloned human dopamine D3 receptors compared to D2 receptors. nih.gov This selectivity is a key characteristic of the compound. The enantiomeric selectivity is also pronounced, with the S-(-)-enantiomer showing considerably lower affinity for both D2 and D3 receptor subtypes. nih.gov

Table 1: Binding Affinities (Kᵢ) of R(+)-7-Hydroxy-DPAT for Dopamine Receptor Subtypes

Receptor SubtypeBinding Affinity (Kᵢ) in nM
Dopamine D30.57 nih.gov
Dopamine D2>100 (over 200-fold lower than D3) nih.gov

This table illustrates the high selectivity of R(+)-7-Hydroxy-DPAT for the D3 dopamine receptor.

Cell-Based Functional Assays

Cell-based functional assays are essential for moving beyond simple binding affinity to understand how a compound affects cell signaling and function upon binding to its target receptor. These assays provide insights into whether a compound acts as an agonist (activator) or antagonist (blocker) of the receptor.

The Fluorescence Imaging Plate Reader (FLIPR) assay is a high-throughput method used to measure changes in intracellular calcium (Ca²⁺) concentration. nih.govmoleculardevices.com Many G protein-coupled receptors (GPCRs), including dopamine receptors, signal through pathways that lead to the release of intracellular calcium stores. creative-biolabs.com The FLIPR assay utilizes a calcium-sensitive dye that fluoresces upon binding to Ca²⁺. moleculardevices.com An increase in fluorescence intensity indicates receptor activation. moleculardevices.com This assay can be designed to identify both agonists, which directly trigger a calcium response, and antagonists, which block the response to a known agonist. nih.gov

In the study of R(+)-7-Hydroxy-DPAT hydrobromide, FLIPR assays can be employed to monitor its ability to activate D3 receptors and induce downstream calcium signaling in cells engineered to express this receptor.

Dopamine receptors are known to couple to G proteins that modulate the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). creative-biolabs.com For example, D2-like receptors (including D2, D3, and D4) are typically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Assays that measure changes in cAMP levels are therefore critical for characterizing the functional activity of dopamine receptor ligands. Pharmacological interference with octopamine (B1677172) receptors, which can also be linked to cAMP pathways, has been shown to modulate hearing function in mosquitos, highlighting the importance of this second messenger. biorxiv.org For R(+)-7-Hydroxy-DPAT hydrobromide, a cAMP assay would be used to confirm its agonist activity at D3 receptors by measuring the reduction in cAMP levels following its application to cells expressing the receptor.

Beyond signaling assays, R(+)-7-Hydroxy-DPAT hydrobromide is utilized in broader studies of cell biology and function to probe the roles of the dopamine D3 receptor. These studies can encompass a variety of endpoints, including cell proliferation, differentiation, and apoptosis. For example, understanding the role of D3 receptor activation in specific neuronal cell types can shed light on its physiological and pathophysiological functions. These functional assays are indispensable for evaluating the efficacy and mechanism of action of compounds targeting specific cellular pathways. njbio.com

In Vivo Studies

Research in rats has shown that R(+)-7-OH-DPAT can dose-dependently decrease the release of dopamine. nih.gov Behaviorally, it has been observed to induce yawning at lower doses and sniffing behavior at higher doses. nih.gov These effects are thought to be mediated by its action on dopamine D3 receptors. nih.gov

However, the selectivity of its behavioral effects is a subject of ongoing research. Some studies suggest that certain behavioral outcomes, such as jaw movements, may be due to the stimulation of dopamine D2 receptors rather than D3 receptors, particularly in specific brain regions like the shell of the nucleus accumbens. nih.gov Electrophysiological studies in anesthetized rats have also examined the effects of 7-OH-DPAT on the firing of dopamine neurons in both the substantia nigra (A9) and the ventral tegmental area (A10), finding that it potently inhibits firing in both regions. nih.gov

Furthermore, ex vivo receptor binding techniques have been used to assess the in vivo occupancy of dopamine D3 receptors in the rat nucleus accumbens by 7-OH-DPAT and other drugs. nih.gov These studies help to correlate administered doses with receptor engagement in the brain. nih.gov

Animal Models and Behavioral Paradigms

The investigation of R(+)-7-Hydroxy-DPAT hydrobromide's effects on behavior is foundational to understanding its functional role in the central nervous system. Various animal models are employed, with behavioral paradigms tailored to assess specific aspects of motor function, motivation, and affective states.

Rat and Mouse Models:

Rodent models, particularly rats and mice, are the most common subjects in studies involving R(+)-7-Hydroxy-DPAT hydrobromide. A primary focus of this research is the modulation of locomotor activity. Studies have shown that this compound can have complex, dose-dependent effects on movement. For instance, repeated administration of 7-OH-DPAT has been observed to induce a progressive increase in locomotor activity, a phenomenon known as behavioral sensitization. nih.gov Interestingly, unlike other dopamine agonists such as bromocriptine (B1667881) and quinpirole, the expression of this sensitization to 7-OH-DPAT appears to be context-independent. nih.gov

Another significant area of investigation is the compound's influence on sexual behavior in male rats. Research has distinguished between sexually-active and sexually-inactive individuals to parse the compound's effects on sexual motivation versus performance. nih.gov Findings indicate that 7-OH-DPAT can modify the copulatory pattern in sexually-active rats, notably facilitating ejaculation, but it does not appear to enhance sexual drive in sexually-inactive animals. nih.gov This suggests a role for D3 receptors in the consummatory rather than the appetitive phase of sexual behavior.

The table below summarizes key findings from behavioral studies in rodents using R(+)-7-Hydroxy-DPAT hydrobromide.

Animal ModelBehavioral ParadigmKey FindingsReference
Rat (Wistar)Locomotor Activity / Behavioral SensitizationRepeated 7-OH-DPAT administration leads to a context-independent increase in locomotor activity. nih.gov
RatSexual BehaviorModifies copulatory patterns in sexually-active males, facilitating ejaculation, but does not increase sexual motivation in inactive males. nih.gov

Zebrafish Models:

While direct studies using R(+)-7-Hydroxy-DPAT hydrobromide in zebrafish are not extensively documented in the available literature, the zebrafish model is increasingly used in neuropharmacological research due to its genetic tractability and suitability for high-throughput screening. Behavioral paradigms for zebrafish larvae are well-established and are used to assess anxiety, social behavior, and locomotor activity in response to various psychoactive compounds. nih.govnih.gov For example, studies have utilized cluster analysis to profile the behavioral changes induced by antidepressants and pesticides, demonstrating the model's sensitivity to neuroactive agents. nih.gov Given the conservation of dopaminergic pathways across vertebrates, it is plausible that future research will employ zebrafish models to investigate the developmental and behavioral effects of D3 receptor agonists like R(+)-7-Hydroxy-DPAT hydrobromide.

Neurochemical Analysis in Vivo

Understanding the precise effects of R(+)-7-Hydroxy-DPAT hydrobromide on neurotransmitter dynamics is crucial. In vivo neurochemical analysis allows for the direct measurement of dopamine and its metabolites in specific brain regions following administration of the compound.

A key technique in this domain is fast cyclic voltammetry (FCV) , which enables the real-time detection of dopamine release in the brain. Studies utilizing FCV have demonstrated that R(+)-7-Hydroxy-DPAT hydrobromide potently reduces electrically stimulated dopamine release in the nucleus accumbens. nih.gov This inhibitory effect is believed to be mediated by the activation of D3 autoreceptors on dopamine terminals.

Furthermore, research has shown that the compound's inhibitory action on dopamine release is biphasic, suggesting the involvement of two different receptor sites with high and low affinities. The high-affinity component is hypothesized to reflect the activation of D3 autoreceptors, while the low-affinity component may be due to action at D2 autoreceptors. nih.gov This highlights the compound's selectivity for D3 receptors at lower concentrations.

The table below presents findings from in vivo neurochemical analyses of R(+)-7-Hydroxy-DPAT hydrobromide.

Analytical TechniqueBrain RegionKey FindingsReference
Fast Cyclic Voltammetry (FCV)Nucleus AccumbensPotently reduces stimulated dopamine release, likely via D3 autoreceptors. nih.gov
Fast Cyclic Voltammetry (FCV)Nucleus AccumbensExhibits biphasic inhibition of dopamine release, suggesting action at both high-affinity D3 and low-affinity D2 autoreceptors. nih.gov

Immunohistochemical and Histological Techniques

Immunohistochemical and histological methods are employed to visualize the distribution of receptors and to assess cellular processes within the brain tissue. While direct studies combining R(+)-7-Hydroxy-DPAT hydrobromide with markers of cell proliferation like 5-bromo-2'-deoxyuridine (BrdU) and proliferating cell nuclear antigen (PCNA) are not prominent in the literature, these techniques are fundamental in neuroscience research. trjfas.orgnih.gov BrdU is a synthetic nucleoside that is incorporated into the DNA of replicating cells during the S phase of the cell cycle, and its detection via immunohistochemistry allows for the labeling of newly divided cells. nih.gov Similarly, PCNA is a protein involved in DNA synthesis and repair, and its expression is also used as a marker for cell proliferation. trjfas.orgnih.gov

In the context of research on dopaminergic systems, these markers could be used to investigate whether pharmacological manipulation of D3 receptors with R(+)-7-Hydroxy-DPAT hydrobromide influences neurogenesis or cell turnover in specific brain regions.

More directly related, immunocytochemistry has been used to identify the presence of dopamine D2 and D3 receptors in cell cultures (PC12 cells) treated with 7-OH-DPAT. nih.gov This technique uses antibodies to label specific proteins, confirming that the cellular models used to study the compound's effects do indeed express the target receptors.

Retrograde Tracing for Neuronal Projections

Retrograde tracing is a neuroanatomical technique used to map the connections between different brain regions. This method involves injecting a tracer substance into a specific brain area. The tracer is then taken up by the axon terminals of neurons that project to the injection site and transported backward to the cell bodies of these neurons. This allows researchers to identify the origins of neuronal pathways.

Advanced Research Techniques

Unsupervised Deep Learning for Behavioral Phenotyping

A cutting-edge approach in behavioral neuroscience is the use of unsupervised deep learning and machine learning algorithms to analyze complex behavioral data. news-medical.net Traditional methods of behavioral scoring can be labor-intensive and may miss subtle but significant changes in movement patterns. Machine learning platforms can automatically analyze video recordings of animals and identify nuanced, sub-second postural changes and movements that are not easily detectable by human observers. news-medical.net

This technology has been applied in mouse models of Parkinson's disease to detect early, subtle behavioral changes. news-medical.net Given that R(+)-7-Hydroxy-DPAT hydrobromide is a dopaminergic agent, applying such advanced analytical methods could provide a more detailed and objective characterization of its behavioral effects. For instance, unsupervised deep learning could be used to create a comprehensive behavioral profile of animals treated with the compound, potentially revealing novel aspects of D3 receptor function in motor control and other behaviors. Although specific applications of this technique with R(+)-7-Hydroxy-DPAT hydrobromide are yet to be published, its potential for future research in this area is substantial.

Current Research Challenges and Future Directions for R + 7 Hydroxy Dpat Hydrobromide

Elucidating Complex Receptor Subtype Interactions in Vivo

A primary challenge in the study of 7-OH-DPAT is deciphering its complex interactions with various dopamine (B1211576) receptor subtypes within a living organism. While it displays a notable preference for the D3 receptor, its activity is not entirely exclusive. nih.gov The high degree of similarity, particularly between the D2 and D3 receptor subtypes, makes it difficult to develop compounds with absolute selectivity. nih.govnih.govcancer.gov This lack of complete selectivity means that the observed in vivo effects of 7-OH-DPAT may result from a combination of actions at D3, D2, and potentially other receptors.

Further complicating this is the potential for dopamine receptors to form heterodimers, such as D1-D3 and D2-D3 complexes. nih.govnih.gov The formation of these receptor complexes can alter the pharmacological and functional responses to ligands like 7-OH-DPAT. The functional consequences of these heteromers are still being characterized but represent a significant area for future research. nih.gov Understanding how 7-OH-DPAT interacts with these various receptor monomers and heteromers in vivo is crucial for accurately interpreting experimental results and predicting its therapeutic potential.

Table 1: In Vivo Receptor Interaction Profile of R(+)-7-Hydroxy-DPAT Hydrobromide This table is for illustrative purposes and represents a summary of known interactions.

Receptor SubtypeNature of InteractionSignificance of Interaction
Dopamine D3 High-affinity agonist nih.govPrimary target, responsible for many of its observed behavioral and neurochemical effects.
Dopamine D2 Lower affinity agonist nih.govContributes to effects, especially at higher concentrations, complicating the interpretation of D3-specific actions. nih.gov
Dopamine D1/D3 Heteromers Potential modulationThe interaction with these complexes could lead to unique signaling outcomes not seen with individual receptors. nih.gov
Dopamine D2/D3 Heteromers Potential modulationMay alter the overall functional response to the compound.

Understanding Differential Effects Across Varying Concentrations and Administration Paradigms

The pharmacological effects of 7-OH-DPAT are highly dependent on the concentration administered and the paradigm of administration (e.g., acute vs. chronic). nih.gov At low doses, 7-OH-DPAT typically produces effects attributed to D3 receptor agonism, such as a decrease in locomotor activity. nih.govnih.gov However, at higher doses, it can lead to a biphasic response, with an initial hypomotility followed by hypermotility, the latter being characteristic of D2 receptor activation. nih.gov This dose-dependent shift in activity underscores the compound's lack of absolute D3 selectivity and complicates the design of experiments aimed at isolating D3-mediated functions.

Furthermore, repeated administration of 7-OH-DPAT can lead to behavioral sensitization, a phenomenon where the response to the drug increases with repeated exposure. nih.gov This sensitization is not always accompanied by changes in basal dopamine synthesis, suggesting complex adaptive mechanisms at the receptor and post-receptor levels. nih.gov Understanding these differential effects is critical for designing preclinical studies that can be translated into potential therapeutic applications.

Table 2: Concentration- and Administration-Dependent Effects of R(+)-7-Hydroxy-DPAT Hydrobromide This table provides a general overview of observed effects in preclinical models.

Concentration/ParadigmPrimary Observed EffectPutative Receptor(s) Involved
Low Acute Dose Inhibition of locomotor activity nih.govnih.govPrimarily D3
High Acute Dose Biphasic locomotor response (inhibition followed by stimulation) nih.govD3 and D2
Chronic Administration Behavioral sensitization (progressive increase in locomotor activity) nih.govComplex, likely involving both D2 and D3 receptor adaptations

Development of More Selective Ligands for Dopamine D3 Receptors

The challenges associated with the use of 7-OH-DPAT highlight a broader need for the development of more selective ligands for the dopamine D3 receptor. cancer.govscilit.com The high structural homology between D2 and D3 receptors has made the design of truly selective compounds a significant hurdle for medicinal chemists. nih.govnih.govcancer.gov While 7-OH-DPAT was a crucial step forward, its D2 receptor activity limits its utility as a precise pharmacological tool.

Future research efforts are focused on several strategies to achieve greater selectivity. These include the design of bitopic ligands that bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor, which may differ more significantly between D2 and D3 subtypes. nih.govnih.gov High-throughput screening of large chemical libraries is also being employed to identify novel chemical scaffolds that may offer improved selectivity. nih.govnih.govacs.org The development of more selective D3 receptor ligands will be essential for clarifying the physiological roles of this receptor and for developing targeted therapies with fewer side effects. cancer.govscilit.com

Table 3: Comparison of Selectivity for Dopamine D3 Receptor Ligands This table presents a conceptual comparison and does not imply specific binding affinity values.

Compound TypeExample(s)D3 Selectivity vs. D2Key Research Implication
D3-Preferring Agonist R(+)-7-OH-DPAT, Pramipexole (B1678040) nih.govModerate to HighUseful for initial functional studies but limited by off-target effects at higher doses.
Highly Selective Antagonists SB-277011-A nih.govHighCrucial for blocking D3 receptor function to understand its role in various behaviors and pathologies.
Novel Scaffolds (e.g., PAMs) MLS6357 acs.orgacs.orgHighOffer new mechanisms of action and potentially greater therapeutic specificity. acs.orgacs.org

Exploration of Novel Therapeutic Avenues and Mechanisms Beyond Established Findings

While much of the research on 7-OH-DPAT and other D3 ligands has focused on their potential in neuropsychiatric disorders like schizophrenia and substance abuse, there is a growing interest in exploring novel therapeutic avenues. nih.govnih.govbookculture.comrozziebound.com The restricted localization of D3 receptors in limbic brain regions suggests their involvement in a range of functions including motivation, cognition, and emotional processing. nih.govbookculture.comfrontiersin.org

Future research could investigate the role of D3 receptor modulation in conditions such as depression, anxiety disorders, and the cognitive deficits associated with Parkinson's disease. mdpi.com Furthermore, the mechanisms of action of D3 ligands may extend beyond direct receptor agonism or antagonism. For instance, some compounds may act as partial agonists or biased agonists, preferentially activating certain downstream signaling pathways over others. Investigating these possibilities could lead to the development of drugs with more refined and targeted effects.

Table 4: Potential Novel Therapeutic Applications for D3 Receptor Ligands This table outlines areas of ongoing and future research.

Potential Therapeutic AreaRationaleCurrent Status of Research
Depression D3 receptors are implicated in motivation and reward pathways, which are dysregulated in depression. mdpi.comPreclinical studies are exploring the antidepressant-like effects of D3 receptor ligands.
Cognitive Deficits in Schizophrenia D3 receptor antagonists have shown promise in improving cognitive function in animal models of schizophrenia. nih.govfrontiersin.orgClinical trials with selective D3 antagonists are ongoing or have been conducted. nih.gov
Parkinson's Disease-related Apathy The D3 receptor's role in motivation suggests it could be a target for treating apathy in Parkinson's patients. bookculture.comThis is an emerging area of investigation.
Substance Use Disorders D3 receptors are involved in the rewarding effects of drugs of abuse and in relapse. nih.govD3 antagonists are being investigated for their potential to reduce drug-seeking behavior. acs.org

Addressing Controversies and Refining Conceptual Views on D3 Receptor Functions

The field of D3 receptor research is not without its controversies. One of the central debates revolves around the precise role of the D3 receptor in locomotor activity. While some studies suggest an inhibitory role, others have reported conflicting findings, which may be due to the use of ligands with insufficient selectivity or to differences in experimental paradigms. nih.gov

Table 5: Key Controversies and Areas for Refinement in D3 Receptor Research

Area of Controversy/RefinementKey QuestionsImportance for the Field
Role in Locomotion Is the primary role of the D3 receptor inhibitory, excitatory, or context-dependent? nih.govUnderstanding this is fundamental to interpreting the behavioral effects of D3 ligands.
Autoreceptor vs. Postsynaptic Function What are the relative contributions of presynaptic and postsynaptic D3 receptors to behavior and neurochemistry? nih.govDifferentiating these functions is crucial for developing drugs with targeted mechanisms of action.
Therapeutic Relevance in Psychosis To what extent does D3 receptor blockade contribute to the antipsychotic effects of current medications? frontiersin.orgnih.govAnswering this could lead to the development of more effective and better-tolerated antipsychotics.
Interaction with other Neurotransmitter Systems How does the D3 receptor interact with other systems, such as the serotonin (B10506) and glutamate (B1630785) systems?A broader understanding of these interactions will provide a more complete picture of D3 receptor function in the brain.

Q & A

Q. Table 1: Key Pharmacological Tools for D3DR Studies

CompoundTargetRole in Experimental DesignReference
R(+)-7-Hydroxy-DPATD3DR agonistTest compound for receptor activation
U 99194 maleateD3DR antagonistSpecificity control
8-OH-DPAT hydrobromide5-HT1A agonistOff-target/selectivity control

Q. Table 2: Formulation Optimization for In Vivo Studies

SolventVolume (%)RoleStability Consideration
DMSO10Primary solvent for stock solutionsAvoid freeze-thaw cycles
PEG30040Reduces aggregationHygroscopic; store dry
Tween-805Enhances membrane permeabilityMonitor for micelle formation
Saline45Final vehicle for administrationAdjust pH to 7.4 ± 0.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Hydroxy-DPAT hydrobromide
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-DPAT hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.